5-Bromo-6-methoxy-4-methylnicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

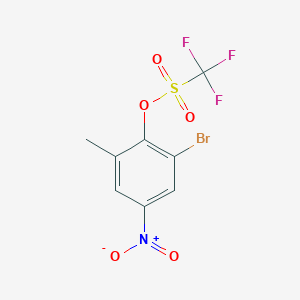

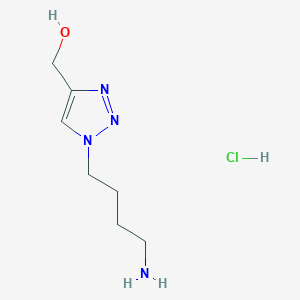

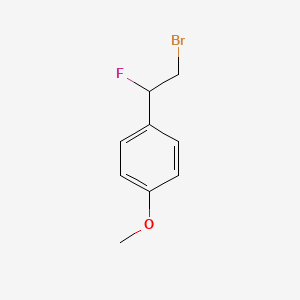

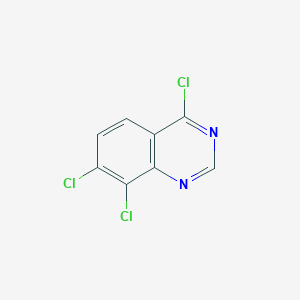

5-Bromo-6-methoxy-4-methylnicotinic acid is a chemical compound with the molecular formula C8H8BrNO3 and a molecular weight of 246.06 g/mol. It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular structure of 5-Bromo-6-methoxy-4-methylnicotinic acid consists of 8 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 3 oxygen atoms . The exact mass of the molecule is 214.95819 g/mol .Physical And Chemical Properties Analysis

5-Bromo-6-methoxy-4-methylnicotinic acid is a solid substance at room temperature . It has a molecular weight of 246.06 g/mol. The exact mass of the molecule is 214.95819 g/mol . The compound has a topological polar surface area of 50.2 Ų .Scientific Research Applications

Synthesis and Labeling

- 5-Bromo-6-methoxy-4-methylnicotinic acid serves as an intermediate in the synthesis of complex organic compounds. For example, it was used in the synthesis of an IKK inhibitor, a critical component in biochemical research (Li, Plesescu, & Prakash, 2006).

Pharmaceutical Development

- This compound also plays a role in the development of pharmaceuticals. It was utilized in creating a molecule that acts as a dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist (Hirokawa, Horikawa, & Kato, 2000).

Electrocatalysis

- In the field of electrocatalysis, research has explored the electrosynthesis of 6-aminonicotinic acid using derivatives of 5-bromo-6-methoxy-4-methylnicotinic acid. This process is significant in organic chemistry for creating new compounds (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004).

Natural Product Research

- In natural product research, bromophenol derivatives related to 5-bromo-6-methoxy-4-methylnicotinic acid, extracted from marine algae, have been studied for their antioxidant activity. These findings are relevant for the development of natural antioxidants in food and pharmaceutical industries (Li, Li, Gloer, & Wang, 2011).

Organic Synthesis

- The compound is also used in creating pyranopyrazoles, showcasing its versatility in organic synthesis and catalysis (Zolfigol et al., 2013).

Safety and Hazards

properties

IUPAC Name |

5-bromo-6-methoxy-4-methylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-4-5(8(11)12)3-10-7(13-2)6(4)9/h3H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGSEVNFBJPLBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1C(=O)O)OC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2R,4S)-7-[(tert-Butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1382085.png)

![Benzyl N-[(oxolan-3-yl)methyl]carbamate](/img/structure/B1382086.png)